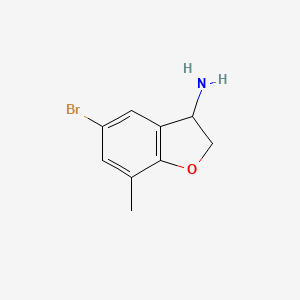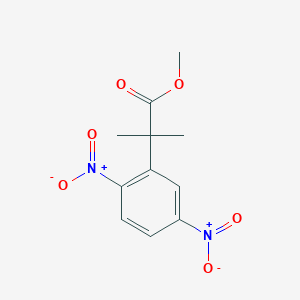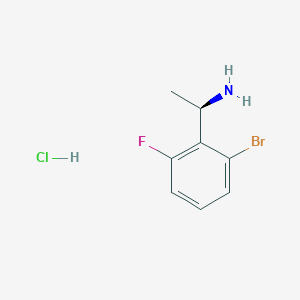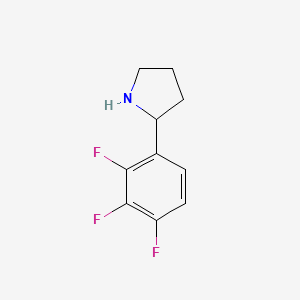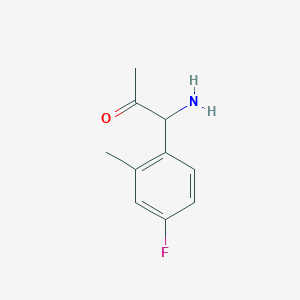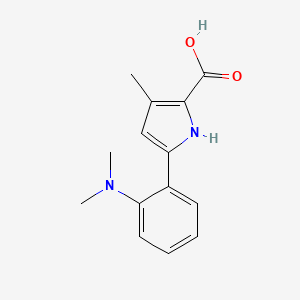![molecular formula C11H18FNO2 B13040160 Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)
Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-fluoro-7-azabicyclo[221]heptane-7-carboxylate is a chemical compound with the molecular formula C11H18FNO2 It is a bicyclic compound containing a fluorine atom and a tert-butyl ester group
Métodos De Preparación
The synthesis of tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclic amines and fluorinated reagents.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of a fluorine atom onto the bicyclic amine, followed by esterification with tert-butyl chloroformate.
Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of temperature, pressure, and reaction time to optimize yield and purity.
Análisis De Reacciones Químicas
Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include alcohols, ketones, and substituted derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, signal transduction, and metabolic processes.
Effects: The specific effects depend on the target and pathway involved, but can include changes in cellular activity, gene expression, and physiological responses.
Comparación Con Compuestos Similares
Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate can be compared with other similar compounds:
Similar Compounds: Examples include tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate and tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
Uniqueness: The presence of the fluorine atom and the specific bicyclic structure give it unique chemical and biological properties, distinguishing it from other related compounds.
Comparison: Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C11H18FNO2 |
|---|---|
Peso molecular |
215.26 g/mol |
Nombre IUPAC |
tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C11H18FNO2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6H2,1-3H3 |
Clave InChI |
GYXDDUOYKWYEST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC1C(C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040085.png)

